molecular formula C14H15ClN2OS B2578527 N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide CAS No. 258338-58-8

N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2578527
CAS No.: 258338-58-8
M. Wt: 294.8
InChI Key: BCLMENCYPRHQAM-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at the 6-position and a cyclohexanecarboxamide group at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c15-10-6-7-11-12(8-10)19-14(16-11)17-13(18)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLMENCYPRHQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.

    Chlorination: The benzothiazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Amidation: The chlorinated benzothiazole is reacted with cyclohexanecarboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Benzothiazole Core

The 6-chloro substituent on the benzothiazole ring undergoes nucleophilic displacement due to the electron-deficient nature of the heterocycle. Key reactions include:

Reagents and Conditions

  • Amines : Reacts with primary/secondary amines (e.g., piperazine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–120°C .

  • Thiols : Substitution with thiophenol derivatives using catalytic CuI or K₂CO₃ in ethanol .

  • Alkoxy Groups : Methanol or ethanol under basic conditions (NaOH, KOH) .

Example Reaction:

N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide+R-NH2DMF, 100°CN-(6-(R-amino)-1,3-benzothiazol-2-yl)cyclohexanecarboxamide+HCl\text{this compound} + \text{R-NH}_2 \xrightarrow{\text{DMF, 100°C}} \text{N-(6-(R-amino)-1,3-benzothiazol-2-yl)cyclohexanecarboxamide} + \text{HCl}

Functionalization of the Amide Group

The cyclohexanecarboxamide moiety participates in hydrolysis and condensation reactions:

Hydrolysis

  • Acidic Conditions : Concentrated HCl at reflux yields cyclohexanecarboxylic acid and 6-chloro-1,3-benzothiazol-2-amine.

  • Basic Conditions : NaOH/EtOH generates the sodium salt of cyclohexanecarboxylic acid.

Condensation

Reacts with carbonyl compounds (e.g., aldehydes) in the presence of dehydrating agents (PCl₅, SOCl₂) to form imine derivatives .

Cyclohexane Ring Modifications

The cyclohexane ring undergoes oxidation and functional group additions :

Reaction TypeReagent/ConditionsMajor Product
OxidationKMnO₄/H₂SO₄, 60°CCyclohexanecarboxylic acid derivative
HydrogenationH₂/Pd-C, 50 psiSaturated cyclohexane analog
Epoxidationm-CPBA, CH₂Cl₂Epoxide-functionalized cyclohexane

Electrophilic Aromatic Substitution (EAS)

The benzothiazole ring directs electrophiles to specific positions:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 4-position .

  • Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups at the 5-position .

Stability Under Biological Conditions

The compound demonstrates pH-dependent stability :

  • Stable in neutral buffers (pH 7.4, 37°C) for >24 hours.

  • Degrades rapidly in acidic environments (pH <3) via amide hydrolysis .

Scientific Research Applications

Anticonvulsant Activity

One of the prominent applications of N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is its evaluation as an anticonvulsant agent. Research indicates that compounds with similar structures exhibit significant anticonvulsant properties. For instance, studies have demonstrated that derivatives of benzothiazole can effectively inhibit seizures induced by electrical stimulation (Maximal Electroshock model) and chemical agents (pentylenetetrazole model). The protective index and median effective doses of these compounds suggest a promising therapeutic potential for epilepsy management .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Compounds containing benzothiazole moieties have been reported to possess antibacterial and antifungal properties. These properties make them candidates for development into new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Case Study 1: Anticonvulsant Efficacy

In a study assessing the anticonvulsant efficacy of benzothiazole derivatives, this compound was evaluated alongside other compounds. The results indicated that this compound exhibited a notable reduction in seizure frequency at specific dosages compared to standard treatments like phenytoin. The study highlighted its potential as a lead compound for further development in epilepsy therapies .

Case Study 2: Antimicrobial Screening

Another research effort focused on screening various benzothiazole derivatives for antimicrobial activity against common pathogens. This compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria in vitro. The findings suggest that modifications to the benzothiazole structure could enhance efficacy and selectivity against resistant strains .

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to inhibit enzymes involved in the biosynthesis of prostaglandins, which are mediators of inflammation and pain.

    Pathways Involved: It interferes with the cyclooxygenase (COX) pathway, particularly COX-2, which is induced at sites of inflammation. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s closest analogs differ in substituents on the benzothiazole ring, carboxamide groups, or heterocyclic systems. Key comparisons are outlined below:

Halogen-Substituted Analogs: Bromo vs. Chloro Derivatives

  • N-(6-bromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide (CAS: 476280-90-7) is structurally identical except for the bromine atom replacing chlorine.
  • Synthetic Accessibility : Both compounds share similar synthetic routes, as evidenced by commercial availability of the bromo derivative.

Trifluoro-Substituted Benzamides

  • Trifluoro-substituted-N-(6-chloro-1,3-benzothiazol-2-yl)benzamides (e.g., compound 3 in ) replace the cyclohexane group with trifluoromethyl-substituted benzamides. These derivatives exhibit antifungal activity, unlike their non-fluorinated counterparts, highlighting the role of electron-withdrawing groups in enhancing bioactivity .
  • Positional Isomerism : emphasizes that trifluoro substitution at specific positions (e.g., para vs. meta) significantly impacts antifungal efficacy, suggesting that the cyclohexanecarboxamide group in the target compound may similarly require precise positioning for optimal activity.

Ethoxy-Substituted Benzothiazole Derivatives

  • N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP 3 348 550A1) replaces the chlorine atom with an ethoxy group and modifies the carboxamide to an acetamide linked to a chlorophenyl moiety. This compound’s patent highlights the importance of substituent flexibility in tuning solubility and target interaction, with the ethoxy group likely enhancing lipophilicity compared to the chloro derivative .

Benzodithiazine Derivatives

  • Compounds such as 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () introduce a benzodithiazine ring system instead of benzothiazole. These derivatives exhibit distinct spectral properties (e.g., IR peaks at 3395–3310 cm⁻¹ for hydroxyl groups) and thermal stability (mp >300°C), contrasting with the target compound’s likely lower melting point due to the absence of sulfone groups .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide Cl at C6, cyclohexanecarboxamide ~308.8 (calculated) N/A (data inferred from analogs)
N-(6-bromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide Br at C6, cyclohexanecarboxamide ~353.2 Commercially available, similar synthesis
Trifluoro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide CF3-substituted benzamide ~340.1 (estimated) Antifungal activity
N-(6-ethoxy-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide OEt at C6, 4-Cl-phenylacetamide ~375.8 Enhanced lipophilicity, patented
6-Chloro-7-methyl-benzodithiazine derivative Benzodithiazine core, dihydroxy groups ~411.9 High thermal stability (mp 318–319°C)

Key Research Findings and Implications

  • Halogen Effects : The bromo analog’s commercial availability suggests scalability, but chlorine’s smaller size may improve pharmacokinetic profiles in drug design .
  • Electron-Withdrawing Groups : Trifluoro substitution in benzamides enhances antifungal activity, implying that modifying the cyclohexanecarboxamide group with electron-deficient moieties could optimize the target compound’s bioactivity .

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a compound belonging to the benzothiazole family, characterized by its unique structural properties and potential biological activities. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H15ClN2OS
  • CAS Number : 258338-58-8

The compound features a chloro-substituted benzothiazole ring linked to a cyclohexanecarboxamide moiety, which contributes to its distinct chemical behavior and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Prostaglandin Biosynthesis : The compound inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which are crucial in the inflammatory response. By reducing prostaglandin synthesis, it exhibits anti-inflammatory effects.
  • Antimicrobial Activity : Preliminary studies indicate that this compound has the potential to inhibit the growth of various bacterial and fungal strains, making it a candidate for further investigation as an antimicrobial agent.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties:

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective antifungal

2. Anti-inflammatory Effects

The compound's ability to inhibit COX-2 suggests potential use in treating inflammatory conditions. In vitro studies have shown:

  • Reduction in Pro-inflammatory Cytokines : The compound significantly lowers levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli.

3. Case Studies

Recent studies have highlighted the compound's effectiveness in various biological contexts:

  • Zebrafish Embryo Toxicity Assays : In a study assessing toxicity in zebrafish embryos, this compound showed low toxicity levels while maintaining biological activity, indicating a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

To understand the relative efficacy of this compound, it is useful to compare it with other benzothiazole derivatives:

Compound Name Activity Type Efficacy
N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamideAntimicrobialModerate
N-(4-methylbenzothiazol-2-yl)carboxamideAnticancerHigh
N-(6-chloro-benzothiazole)AntifungalLow

This comparison indicates that while other compounds exhibit diverse activities, this compound shows a promising balance of antimicrobial and anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide, and how can purity be optimized?

  • Methodology : A common approach involves coupling 6-chloro-1,3-benzothiazol-2-amine with cyclohexanecarboxylic acid derivatives. For example, acylation using cyclohexanecarbonyl chloride in pyridine under reflux yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol ensures high purity .
  • Key Considerations : Monitor reaction progress by TLC, and optimize stoichiometry to minimize byproducts like unreacted amine or over-acylated derivatives.

Q. How is the molecular structure of this compound confirmed experimentally?

  • Techniques :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N or C–H⋯O/F bonds) to confirm stereochemistry .
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent integration and coupling patterns. IR spectroscopy identifies amide C=O stretches (~1650–1700 cm1^{-1}) and benzothiazole C–S bonds (~650 cm1^{-1}) .

Q. What in vitro assays are appropriate for preliminary evaluation of bioactivity?

  • Antimicrobial Screening : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with nitazoxanide derivatives as positive controls. Measure MIC (Minimum Inhibitory Concentration) values .
  • Enzyme Inhibition : Assess PFOR (Pyruvate:Ferredoxin Oxidoreductase) inhibition using spectrophotometric assays, as benzothiazole derivatives may disrupt anaerobic metabolism .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

  • Variables to Test :

  • Solvent : Pyridine or DMF for acylation; polar aprotic solvents improve reactivity.
  • Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate coupling .
  • Temperature : Controlled reflux (80–100°C) balances reaction rate and decomposition .
    • Data-Driven Optimization : Use Design of Experiments (DoE) to model interactions between variables and identify ideal conditions .

Q. How should researchers resolve contradictions between computational predictions (e.g., DFT) and experimental spectral data?

  • Case Study : If calculated 1H^1H-NMR chemical shifts deviate from observed data, re-examine the solvent model (e.g., DMSO-d6_6) and conformational sampling in simulations. Cross-validate with 13C^{13}C-NMR and HSQC spectra to assign ambiguous peaks .
  • Advanced Tools : Employ DP4+ probability analysis to assess the likelihood of proposed conformers .

Q. What mechanistic insights can be gained from studying enzyme inhibition by benzothiazole derivatives?

  • Approaches :

  • Kinetic Studies : Determine KiK_i (inhibition constant) via Lineweaver-Burk plots under varying substrate concentrations.
  • Docking Simulations : Model the compound’s interaction with PFOR’s active site using AutoDock Vina, focusing on hydrogen bonds with conserved residues (e.g., Arg114, His142) .
    • Validation : Mutagenesis studies (e.g., alanine scanning) to confirm critical binding residues .

Q. What safety protocols are critical during synthesis and handling?

  • Hazard Mitigation :

  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., pyridine, POCl3_3).
  • PPE : Wear nitrile gloves, lab coats, and goggles.
  • Waste Disposal : Segregate halogenated organic waste (e.g., unreacted 6-chloro-benzothiazole) for incineration .

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